molecular formula C18H13N3O4 B016697 Bis-(4-nitrophenyl)phenylamine CAS No. 1100-10-3

Bis-(4-nitrophenyl)phenylamine

Cat. No. B016697
CAS RN: 1100-10-3
M. Wt: 335.3 g/mol
InChI Key: NKZATZDYEKDQLV-UHFFFAOYSA-N
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Description

Bis-(4-nitrophenyl)phenylamine is a chemical compound with the molecular formula C18H13N3O4 . It has an average mass of 335.314 Da and a monoisotopic mass of 335.090607 Da . It is also known by other names such as 4-Nitro-N-(4-nitrophenyl)-N-phenylaniline .


Molecular Structure Analysis

The molecular structure of Bis-(4-nitrophenyl)phenylamine consists of a phenylamine core with two 4-nitrophenyl groups attached . The molecule has 7 hydrogen bond acceptors, no hydrogen bond donors, and 5 freely rotating bonds .


Physical And Chemical Properties Analysis

Bis-(4-nitrophenyl)phenylamine has a density of 1.4±0.1 g/cm3, a boiling point of 526.0±35.0 °C at 760 mmHg, and a flash point of 271.9±25.9 °C . It has a molar refractivity of 93.2±0.3 cm3, a polar surface area of 95 Å2, and a molar volume of 244.3±3.0 cm3 .

Scientific Research Applications

1. Field: Medicinal Chemistry and Molecular Imaging

Summary:

Indirect radiolabelling is a crucial strategy for radiofluorination of biomolecules. Acylation of biomolecules using an 18F-labelled activated ester serves as a standard method for indirect radiolabelling. However, the preparation of 18F-labelled activated esters is often complex and multistep. In this context, 4-nitrophenyl (PNP) activated esters offer a promising solution. These esters allow rapid preparation of 18F-labelled acylation synthons in a single step, simplifying the process.

Experimental Procedure:

Results:

This research contributes to molecular imaging, allowing specific physiological processes to be detected at the cellular level .

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . The use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

4-nitro-N-(4-nitrophenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZATZDYEKDQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408371
Record name 4,4'-Dinitrotriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-(4-nitrophenyl)phenylamine

CAS RN

1100-10-3
Record name 4,4'-Dinitrotriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.83 mol of formanilide, 0.50 mol of p-nitrochlorobenzene, 0.34 mol of potassium carbonate and 0.20 mol of aluminium granules were introduced into a reaction vessel and heated to 195° C. and the mixture was stirred at this temperature for 135 minutes. Volatile constituents were distilled off with steam and the residue was washed with a little sodium hydroxide solution and water. 0.45 mol (90% of theory) of 4-nitrodiphenylamine and 0.02 mol of 4,4'-dinitrotriphenylamine were obtained.
Quantity
0.83 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Mečiarová, Š Toma, P Magdolen - Ultrasonics Sonochemistry, 2003 - Elsevier
The sonochemical nucleophilic aromatic substitutions on haloarenes with different amines have been studied. A beneficial ultrasound effect was observed and high yields of the …
Number of citations: 55 www.sciencedirect.com
M Mečiarová, Š Toma, J Podlesna, M Kiripolský… - Monatshefte für Chemie …, 2003 - Springer
The sonochemical nucleophilic aromatic substitution of substituted haloarenes with different amines were studied. The reaction course was found to be strongly depended on basicity, …
Number of citations: 17 link.springer.com
CY Huang, CY Hsu, LY Yang, CJ Lee, TF Yang… - 2012 - Wiley Online Library
A series of mono‐, di‐, tri‐, and tetra‐triphenylamine (TPA)‐substituted porphyrinatozinc complexes have been synthesized to investigate their spectral and electrochemical properties. …

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